molecular formula C20H17NO3 B12380224 SARS-CoV-2 Mpro-IN-12

SARS-CoV-2 Mpro-IN-12

Cat. No.: B12380224
M. Wt: 319.4 g/mol
InChI Key: MZIDKDPPIHIDQR-ZVSIBQGLSA-N
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Description

SARS-CoV-2 Mpro-IN-12 is a compound designed to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The main protease is essential for the replication of the virus, making it a critical target for antiviral drug development. Inhibitors like this compound aim to block the protease’s activity, thereby preventing the virus from replicating and spreading.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2 Mpro-IN-12 typically involves fragment-based design and computer-aided drug design techniques. The process begins with the identification of small molecular fragments that bind to the active site of the main protease. These fragments are then linked together to form a more potent inhibitor. The synthetic route often involves multiple steps, including acylation, isomerization, and molecular docking .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated chemical reactors. The process would be optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2 Mpro-IN-12 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions are typically derivatives of the original compound, which may have enhanced inhibitory activity or improved pharmacokinetic properties.

Scientific Research Applications

SARS-CoV-2 Mpro-IN-12 has a wide range of scientific research applications:

Mechanism of Action

SARS-CoV-2 Mpro-IN-12 exerts its effects by binding to the active site of the main protease of SARS-CoV-2. This binding inhibits the protease’s ability to cleave viral polyproteins, which are essential for viral replication. The compound interacts with key residues in the active site, forming a stable enzyme-inhibitor complex that prevents the protease from functioning .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SARS-CoV-2 Mpro-IN-12 is unique in its specific design to target the main protease of SARS-CoV-2 with high affinity and selectivity. Its structure allows for strong binding interactions with the active site residues, making it a highly effective inhibitor compared to other similar compounds.

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dienyl]-1H-indol-2-one

InChI

InChI=1S/C20H17NO3/c22-16(11-5-4-10-15-8-2-1-3-9-15)14-20(24)17-12-6-7-13-18(17)21-19(20)23/h1-13,24H,14H2,(H,21,23)/b10-4+,11-5+

InChI Key

MZIDKDPPIHIDQR-ZVSIBQGLSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C(=O)CC2(C3=CC=CC=C3NC2=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)CC2(C3=CC=CC=C3NC2=O)O

solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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